1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13640844
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClN3O2 |
|---|---|
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 1-(2-aminoethyl)pyrazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H |
| Standard InChI Key | ZBWWTBYEAWLYQL-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCN)C(=O)O.Cl |
| Canonical SMILES | C1=C(C=NN1CCN)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its structure comprises:
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A pyrazole ring substituted at the 1-position with a 2-aminoethyl group.
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A carboxylic acid moiety at the 4-position.
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A hydrochloride counterion stabilizing the amino group.
The molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.61 g/mol . The presence of both amino and carboxylic acid groups confers amphoteric properties, enabling interactions with biological targets through hydrogen bonding and ionic interactions.
Key Structural Features
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking capabilities.
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Aminoethyl Side Chain: Enhances solubility in aqueous media and provides a site for further functionalization.
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Carboxylic Acid Group: Facilitates salt formation and participation in conjugation reactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClN₃O₂ | |
| Molecular Weight | 191.61 g/mol | |
| IUPAC Name | 1-(2-Aminoethyl)pyrazole-4-carboxylic acid hydrochloride | Computed |
| SMILES | C1=C(N(N=C1)CCN)C(=O)O.Cl | Derived |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically follows a multi-step protocol:
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Pyrazole Ring Formation:
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Condensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions. For example, ethyl 3-oxobutanoate reacts with 2-aminoethylhydrazine to form the pyrazole core.
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Reaction Conditions: Ethanol reflux at 80°C for 12 hours, yielding the intermediate ethyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate .
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Hydrolysis of Ester to Carboxylic Acid:
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Saponification using aqueous NaOH (2M) at 60°C converts the ester to the carboxylic acid.
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Salt Formation:
Industrial-Scale Considerations
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Catalyst Optimization: InCl₃-catalyzed one-pot syntheses reduce step count and improve yields .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful recycling to meet environmental standards .
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry:
Biological Activities and Research Applications
Hypothesized Mechanism
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The aminoethyl group chelates ATP-binding site residues, while the carboxylic acid stabilizes interactions with catalytic lysines.
Antimicrobial Properties
Preliminary assays against Escherichia coli and Staphylococcus aureus show:
| Pathogen | MIC (μg/mL) | Source |
|---|---|---|
| E. coli (ATCC 25922) | 64 | Analog Data |
| S. aureus (ATCC 29213) | 128 | Analog Data |
Anticancer Activity
Though unverified for this specific compound, pyrazole-4-carboxylic acids exhibit:
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Apoptosis Induction: Caspase-3 activation in A549 lung cancer cells.
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Cell Cycle Arrest: G1/S phase blockade at 5 μM concentrations.
Comparative Analysis with Structural Analogs
The aminoethyl group in the target compound improves water solubility by 30% compared to phenyl analogs, making it preferable for intravenous formulations .
Challenges and Future Directions
Synthetic Hurdles
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Amino Group Protection: Unintended side reactions during ester hydrolysis necessitate boc-protection strategies .
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Salt Hygroscopicity: The hydrochloride form requires desiccation during storage to prevent clumping .
Research Priorities
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In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in rodent models.
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Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl chain length to optimize target binding.
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Formulation Development: Liposomal encapsulation to enhance bioavailability.
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